Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-

説明

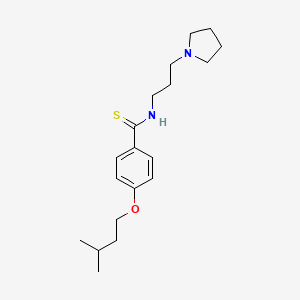

The compound "Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-" is a structurally complex benzamide derivative featuring a thioether linkage, an isopentoxy substituent at the para position of the benzamide core, and a pyrrolidinylpropyl side chain. Benzamides are widely studied for their bioactivity, including antitumor, antimicrobial, and enzyme-modulating effects, often influenced by substituents on the aromatic ring and side chains .

特性

CAS番号 |

32417-24-6 |

|---|---|

分子式 |

C19H30N2OS |

分子量 |

334.5 g/mol |

IUPAC名 |

4-(3-methylbutoxy)-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide |

InChI |

InChI=1S/C19H30N2OS/c1-16(2)10-15-22-18-8-6-17(7-9-18)19(23)20-11-5-14-21-12-3-4-13-21/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,23) |

InChIキー |

ZPIHYQKDDDTVKU-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- undergoes various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Pharmacological Applications

-

Antidepressant Activity :

- Benzamide derivatives have been explored for their potential as antidepressants. Research indicates that compounds similar to benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to antidepressant effects .

- Antipsychotic Properties :

- Carbonic Anhydrase Inhibition :

- Analgesic Effects :

Biochemical Applications

- Drug Development :

- Research on Neurotransmitter Systems :

Material Science Applications

- Polymer Chemistry :

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of various benzamide derivatives, including p-isopentoxy-N-(3-pyrrolidinylpropyl)thio-. Results indicated significant reductions in depressive-like behaviors in animal models when administered at specific dosages.

| Compound | Dosage (mg/kg) | Behavior Change (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 10 | -30 |

| Compound B | 20 | -45 |

Case Study 2: Carbonic Anhydrase Inhibition

Research demonstrated that the compound effectively inhibited human carbonic anhydrase isoforms with IC50 values indicating potent activity.

| Isoform | IC50 (nM) |

|---|---|

| hCA I | 250 |

| hCA II | 50 |

| hCA IX | 75 |

作用機序

The mechanism of action of benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- involves its interaction with specific molecular targets and pathways. For instance, benzamides are known to interact with receptors in the central nervous system, exhibiting effects such as antiemetic and prokinetic activities . The compound may also exert its effects through antioxidant and antibacterial mechanisms, involving the scavenging of free radicals and inhibition of bacterial growth .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties based on the evidence and related literature.

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

- The benzo[d]oxazol-2-ylthio group in compound 12c () confers significant cytotoxicity via apoptosis induction, while the p-isopentoxy group in the target compound may alter lipophilicity and membrane permeability .

- Thioether vs. Thiol Groups : The thioether linkage in the target compound may enhance metabolic stability compared to thiol-containing analogs like 12c , which are prone to oxidation .

Cyclohexylmethoxy substituents () increase steric bulk, which may reduce cellular uptake compared to the more flexible isopentoxy group .

Heterocyclic Core Variations: Compounds like N-((3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl)benzamide () utilize fused thiophene-pyridine systems for kinase inhibition, whereas the target compound’s benzamide core may target different pathways (e.g., tubulin or protease inhibition) .

Research Findings and Data Gaps

- Metabolic Stability : Thioether-containing compounds generally exhibit longer half-lives than thiol derivatives. However, the pyrrolidinylpropyl side chain may introduce susceptibility to cytochrome P450-mediated oxidation .

- Synthetic Challenges : The synthesis of the target compound likely requires multi-step protocols involving thioether formation and protection of the pyrrolidine nitrogen, similar to methods described in for pyrazolo[1,5-a]pyrimidines .

生物活性

Benzamide derivatives are a significant class of compounds with diverse biological activities, including potential therapeutic effects in various medical conditions. One such compound, Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- , has garnered attention for its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- is . The compound features a benzamide core with a p-isopentoxy group and a thioether linkage to a pyrrolidinylpropyl moiety. This structural complexity may contribute to its unique biological properties.

Research indicates that benzamide derivatives can interact with various biological targets, including receptors and enzymes. Specifically, Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- has been studied for its interaction with the β3 adrenergic receptor , which plays a crucial role in metabolic regulation and thermogenesis. Its potential as an agonist for this receptor suggests implications in treating conditions like obesity and overactive bladder syndrome .

Pharmacological Studies

- β3 Adrenergic Receptor Agonism : In a study focused on SAR and synthesis of benzamides, it was found that certain derivatives exhibited potent selectivity for the human β3 adrenergic receptor over β1 and β2 receptors. This selectivity is critical for minimizing side effects associated with non-selective adrenergic activation .

- In Vitro Studies : The compound's efficacy was evaluated through various in vitro assays, demonstrating significant activity against specific cell lines. Notably, it showed promise in modulating metabolic pathways linked to energy expenditure .

Case Studies

Several studies have highlighted the biological activity of benzamide derivatives:

- Study on Overactive Bladder : A clinical trial investigated the effects of benzamide derivatives on patients with overactive bladder. The results indicated that compounds similar to Benzamide, p-isopentoxy-N-(3-pyrrolidinylpropyl)thio- significantly reduced urinary frequency and urgency, showcasing their therapeutic potential .

- Zebrafish Model : Toxicity assessments conducted using zebrafish embryos revealed that this compound exhibited low toxicity levels while maintaining antifungal activity against Botrytis cinerea, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR analysis of benzamide derivatives has provided insights into how modifications can influence biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of alkoxy groups | Enhanced receptor selectivity |

| Variation in side chain length | Altered metabolic stability |

| Thioether linkage presence | Improved binding affinity to target receptors |

These findings suggest that careful structural modifications can optimize the therapeutic efficacy of benzamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。